N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine
Overview
Description
N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine is a useful research compound. Its molecular formula is C10H10N4O and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
1,2,4-triazole derivatives are known to interact with various targets. For instance, some of them have been found to inhibit the enzyme aromatase . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and phenyl moieties have a key interaction in the active site of the enzyme .
Mode of action
The interaction of 1,2,4-triazole derivatives with their targets often involves the formation of hydrogen bonds . For example, the carbonyl group in some structures has the ability to form hydrogen bonds .
Biochemical pathways
1,2,4-triazole derivatives that inhibit aromatase would affect the biosynthesis of estrogens .
Result of action
1,2,4-triazole derivatives that inhibit aromatase could potentially reduce the levels of estrogens in the body, which could have effects on various estrogen-dependent processes .
Properties
IUPAC Name |
(NE)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-8(13-15)9-2-4-10(5-3-9)14-7-11-6-12-14/h2-7,15H,1H3/b13-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOXRSCTXMFUFJ-MDWZMJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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